molecular formula C25H32FN5O2 B2690080 N1-(4-fluorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 921924-98-3

N1-(4-fluorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

カタログ番号: B2690080
CAS番号: 921924-98-3
分子量: 453.562
InChIキー: RSVHPWJJHSMIDT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(4-fluorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H32FN5O2 and its molecular weight is 453.562. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Radiolabeling and Diagnostic Applications

A notable application of fluorobenzyl derivatives, similar in structure to N1-(4-fluorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, is in the development of radiolabeled compounds for diagnostic purposes. Specifically, the synthesis of 1-(5-chloro-2-{2-[(2R)-4-(4-[18F]fluorobenzyl)-2-methylpiperazin-1-yl]-2-oxoethoxy}phenyl)urea ([18F]4), a potent nonpeptide CCR1 antagonist, highlights the use of fluorobenzyl components in creating compounds with potential applications in positron emission tomography (PET) imaging. The complex synthesis involves reductive amination and highlights the compound's high radiochemical yield and purity, making it a candidate for in vivo imaging studies related to inflammation or cancer (Mäding et al., 2006).

Neurokinin-1 Receptor Antagonism

Derivatives with structural similarities to this compound have been explored for their potential in treating conditions like emesis and depression, leveraging their action as neurokinin-1 (NK1) receptor antagonists. One such compound, described as having high affinity and oral activity, demonstrates the potential of these molecules in pre-clinical tests relevant to clinical efficacy in these conditions, showcasing the therapeutic potential of fluorobenzyl-containing compounds in neuropsychiatric disorders (Harrison et al., 2001).

Orexin Receptor Antagonism

Compounds structurally related to this compound have been studied for their role in modulating orexin receptors, which are implicated in sleep disorders, stress, and compulsive eating. GSK1059865, a selective orexin-1 receptor antagonist, has been evaluated in a binge-eating model, showing promise in reducing compulsive food consumption without inducing sleep, suggesting a potential therapeutic avenue for eating disorders with a compulsive component (Piccoli et al., 2012).

Antioxidant and Antimicrobial Activities

Fluorobenzyl-based compounds also exhibit significant antioxidant and antimicrobial activities, as demonstrated by a series of benzimidazole derivatives containing triazole, thiadiazole, and oxadiazole rings. These compounds show potential in scavenging free radicals and inhibiting microbial growth, indicating their potential in developing new antioxidant and antimicrobial agents (Menteşe et al., 2015).

Sigma Receptor Ligands

Lastly, compounds featuring the fluorobenzyl moiety have been identified as potent sigma receptor ligands, with specific affinity towards sigma 2 binding sites. These ligands, showing high selectivity and affinity, offer a promising research direction for developing treatments for psychiatric and neurodegenerative disorders, further underscoring the versatility of fluorobenzyl derivatives in medicinal chemistry (Perregaard et al., 1995).

特性

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32FN5O2/c1-29-11-13-31(14-12-29)23(19-5-8-22-20(15-19)9-10-30(22)2)17-28-25(33)24(32)27-16-18-3-6-21(26)7-4-18/h3-8,15,23H,9-14,16-17H2,1-2H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVHPWJJHSMIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC4=C(C=C3)N(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。